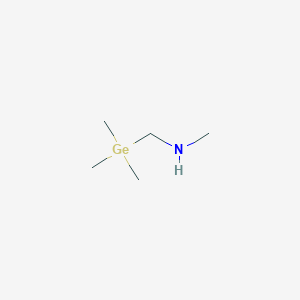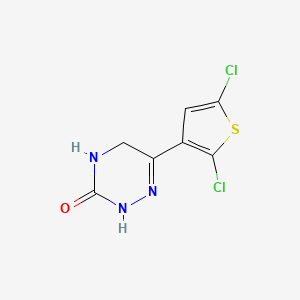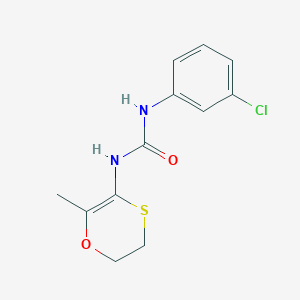![molecular formula C16H13Cl2N3S B14394071 1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole CAS No. 89442-36-4](/img/structure/B14394071.png)
1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole is a compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group, a phenylsulfanyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the corresponding intermediate.
Introduction of the Phenylsulfanyl Group: The intermediate is then reacted with a phenylsulfanyl reagent under specific conditions to introduce the phenylsulfanyl group.
Cyclization to Form the Triazole Ring: The final step involves the cyclization of the intermediate to form the triazole ring, resulting in the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
化学反应分析
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted triazole compounds.
科学研究应用
1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)benzyl]oxy}ethyl]imidazole: This compound shares structural similarities with the triazole compound but contains an imidazole ring instead of a triazole ring.
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: Another similar compound that contains a triazole ring and a dichlorophenyl group.
Uniqueness: 1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole is unique due to its specific combination of functional groups and the presence of the triazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89442-36-4 |
|---|---|
分子式 |
C16H13Cl2N3S |
分子量 |
350.3 g/mol |
IUPAC 名称 |
1-[2-(2,4-dichlorophenyl)-1-phenylsulfanylethyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H13Cl2N3S/c17-13-7-6-12(15(18)9-13)8-16(21-11-19-10-20-21)22-14-4-2-1-3-5-14/h1-7,9-11,16H,8H2 |
InChI 键 |
IMXPFFLGQXAVDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC(CC2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)




![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)


![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)

![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)

